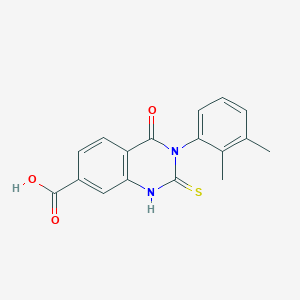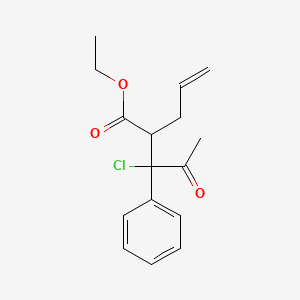
A-acetyl-4-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A-acetyl-4-chloro- is a chemical compound with the molecular formula C2H2Cl2OThis compound is widely used in organic synthesis due to its reactivity and ability to form various derivatives .
準備方法
Synthetic Routes and Reaction Conditions
A-acetyl-4-chloro- can be synthesized through the chlorination of acetyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful control of temperature and pressure to ensure safety and yield .
Industrial Production Methods
In industrial settings, A-acetyl-4-chloro- is produced by the chlorination of acetyl chloride in large reactors. The process involves the continuous feeding of acetyl chloride and chlorine gas into the reactor, with the reaction mixture being cooled to maintain the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
A-acetyl-4-chloro- undergoes various types of chemical reactions, including:
Nucleophilic substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: It reacts with water to form chloroacetic acid and hydrochloric acid.
Reduction: It can be reduced to form chloroethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary amines and alcohols, with the reaction typically carried out in an inert solvent such as dichloromethane at room temperature.
Hydrolysis: The reaction with water is usually carried out at room temperature, but can be accelerated by heating.
Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic substitution: Amides and esters are the major products formed.
Hydrolysis: Chloroacetic acid and hydrochloric acid are the major products.
Reduction: Chloroethanol is the major product formed.
科学的研究の応用
A-acetyl-4-chloro- has several scientific research applications, including:
Organic synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological research: It is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industrial applications: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of A-acetyl-4-chloro- involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form covalent bonds. This reactivity is due to the presence of the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product formed.
類似化合物との比較
A-acetyl-4-chloro- can be compared with other acyl chlorides, such as acetyl chloride and benzoyl chloride. While all these compounds are acylating agents, A-acetyl-4-chloro- is unique due to the presence of the chlorine atom, which increases its reactivity and allows for the formation of chloro-substituted products . Similar compounds include:
Acetyl chloride: Lacks the chlorine atom, making it less reactive.
Benzoyl chloride: Contains a benzene ring, making it less reactive but more stable.
特性
分子式 |
C16H19ClO3 |
|---|---|
分子量 |
294.77 g/mol |
IUPAC名 |
ethyl 2-(1-chloro-2-oxo-1-phenylpropyl)pent-4-enoate |
InChI |
InChI=1S/C16H19ClO3/c1-4-9-14(15(19)20-5-2)16(17,12(3)18)13-10-7-6-8-11-13/h4,6-8,10-11,14H,1,5,9H2,2-3H3 |
InChIキー |
XCJPLCVKTUGBSD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC=C)C(C1=CC=CC=C1)(C(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


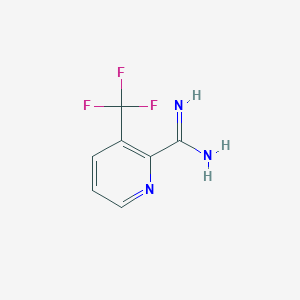
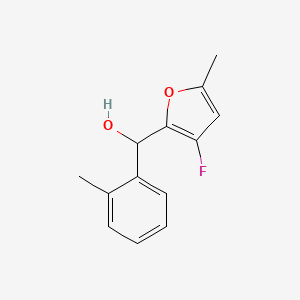
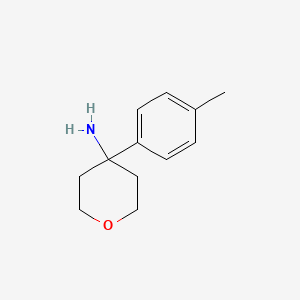
![3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B15059974.png)
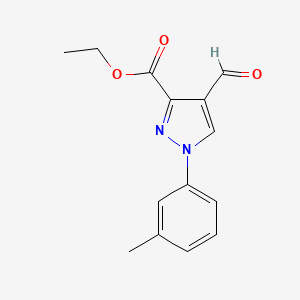
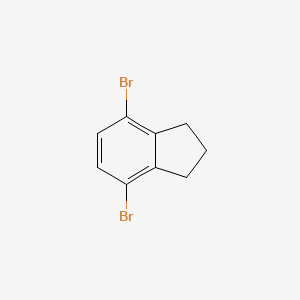

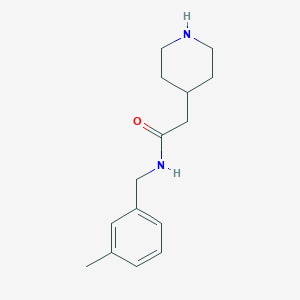
![2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15060013.png)
![3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B15060020.png)
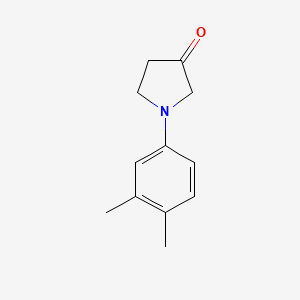
![(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B15060028.png)
